6-[4-(TERT-BUTYL)PHENYL]-1-METHYL-4-(TRIFLUOROMETHYL)-1H-PYRAZOLO[3,4-B]PYRIDINE
Overview
Description
6-[4-(TERT-BUTYL)PHENYL]-1-METHYL-4-(TRIFLUOROMETHYL)-1H-PYRAZOLO[3,4-B]PYRIDINE is a heterocyclic compound that belongs to the pyrazolo[3,4-b]pyridine family. This compound is characterized by its unique structure, which includes a tert-butylphenyl group, a methyl group, and a trifluoromethyl group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[4-(TERT-BUTYL)PHENYL]-1-METHYL-4-(TRIFLUOROMETHYL)-1H-PYRAZOLO[3,4-B]PYRIDINE typically involves the cyclo-condensation of appropriate precursors. One common method involves the reaction of 5-aminopyrazoles with trifluoromethyl-β-diketones in the presence of glacial acetic acid . The reaction conditions often require refluxing to ensure the formation of the desired heterocyclic structure.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
6-[4-(TERT-BUTYL)PHENYL]-1-METHYL-4-(TRIFLUOROMETHYL)-1H-PYRAZOLO[3,4-B]PYRIDINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can modify the existing functional groups, potentially altering the compound’s properties.
Substitution: Electrophilic aromatic substitution reactions can occur, particularly on the phenyl ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like bromine for substitution reactions. The conditions vary depending on the desired transformation, often involving controlled temperatures and solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce halogen atoms into the phenyl ring.
Scientific Research Applications
6-[4-(TERT-BUTYL)PHENYL]-1-METHYL-4-(TRIFLUOROMETHYL)-1H-PYRAZOLO[3,4-B]PYRIDINE has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Its unique structure allows for exploration in drug design, particularly for targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action for 6-[4-(TERT-BUTYL)PHENYL]-1-METHYL-4-(TRIFLUOROMETHYL)-1H-PYRAZOLO[3,4-B]PYRIDINE involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and stability, while the pyrazolo[3,4-b]pyridine core interacts with specific active sites. This interaction can modulate the activity of the target, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 1-(3-amino-4-(4-tert-butylphenyl)-6-(p-tolyl)furo[2,3-b]pyridin-2-yl)ethan-1-one
- N-{6-[4-(tert-butyl)phenoxy]-3-pyridinyl}-4-(trifluoromethyl)benzamide
- 3-amino-6-(4-butoxyphenyl)-4-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]thieno[2,3-b]pyridine-2-carboxamide
Uniqueness
6-[4-(TERT-BUTYL)PHENYL]-1-METHYL-4-(TRIFLUOROMETHYL)-1H-PYRAZOLO[3,4-B]PYRIDINE stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. The presence of the trifluoromethyl group, in particular, enhances its stability and binding affinity, making it a valuable compound for various applications.
Properties
IUPAC Name |
6-(4-tert-butylphenyl)-1-methyl-4-(trifluoromethyl)pyrazolo[3,4-b]pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F3N3/c1-17(2,3)12-7-5-11(6-8-12)15-9-14(18(19,20)21)13-10-22-24(4)16(13)23-15/h5-10H,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAYXUQUCPWACQV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NC3=C(C=NN3C)C(=C2)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F3N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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